Cas no 1600980-33-3 (2-Amino-4,4-difluoro-4-phenylbutanoic acid)
2-Amino-4,4-difluoro-4-phenylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1865036
- 1600980-33-3
- 2-amino-4,4-difluoro-4-phenylbutanoic acid
- 2-Amino-4,4-difluoro-4-phenylbutanoic acid
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- Inchi: 1S/C10H11F2NO2/c11-10(12,6-8(13)9(14)15)7-4-2-1-3-5-7/h1-5,8H,6,13H2,(H,14,15)
- InChI Key: IKGVYPHBLFJAPG-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1)(CC(C(=O)O)N)F
Computed Properties
- Exact Mass: 215.07578492g/mol
- Monoisotopic Mass: 215.07578492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 63.3Ų
2-Amino-4,4-difluoro-4-phenylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1865036-0.05g |
2-amino-4,4-difluoro-4-phenylbutanoic acid |
1600980-33-3 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1865036-0.1g |
2-amino-4,4-difluoro-4-phenylbutanoic acid |
1600980-33-3 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1865036-0.25g |
2-amino-4,4-difluoro-4-phenylbutanoic acid |
1600980-33-3 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1865036-0.5g |
2-amino-4,4-difluoro-4-phenylbutanoic acid |
1600980-33-3 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1865036-1g |
2-amino-4,4-difluoro-4-phenylbutanoic acid |
1600980-33-3 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1865036-2.5g |
2-amino-4,4-difluoro-4-phenylbutanoic acid |
1600980-33-3 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1865036-5g |
2-amino-4,4-difluoro-4-phenylbutanoic acid |
1600980-33-3 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1865036-10g |
2-amino-4,4-difluoro-4-phenylbutanoic acid |
1600980-33-3 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1865036-1.0g |
2-amino-4,4-difluoro-4-phenylbutanoic acid |
1600980-33-3 | 1g |
$0.0 | 2023-06-01 |
2-Amino-4,4-difluoro-4-phenylbutanoic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-Amino-4,4-difluoro-4-phenylbutanoic acid
Introduction to 2-Amino-4,4-difluoro-4-phenylbutanoic Acid (CAS No: 1600980-33-3)
2-Amino-4,4-difluoro-4-phenylbutanoic acid, with the chemical formula C10H9F2O2N, is a fluorinated amino acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number 1600980-33-3, represents a structurally intriguing molecule with potential applications in drug development and biochemical studies. The presence of both amino and fluoro substituents in its backbone imparts distinct physicochemical properties, making it a subject of interest for synthetic chemists and biologists alike.
The structure of 2-amino-4,4-difluoro-4-phenylbutanoic acid features a phenyl group attached to a four-carbon chain, where two fluorine atoms are incorporated at the fourth carbon position. This specific arrangement creates a molecule with enhanced lipophilicity and metabolic stability, which are critical factors in the design of bioactive compounds. The amino group at the terminal position allows for further functionalization, enabling the synthesis of more complex derivatives that could exhibit novel biological activities.
In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate enzyme interactions and improve pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can influence the binding affinity of drug candidates to their target proteins, often leading to increased potency and reduced toxicity. The fluorinated amino acids category includes molecules like 2-amino-4,4-difluoro-4-phenylbutanoic acid, which are being explored for their potential in creating next-generation therapeutics.
Recent research published in peer-reviewed journals has highlighted the synthetic pathways for producing 2-amino-4,4-difluoro-4-phenylbutanoic acid. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to achieve high yields and purity. These synthetic strategies not only enhance the accessibility of the compound but also provide insights into its structural versatility. For instance, modifications to the phenyl ring or the fluoro-substituted carbon chain could lead to derivatives with tailored pharmacological properties.
The biological significance of 2-amino-4,4-difluoro-4-phenylbutanoic acid lies in its potential role as a precursor for bioactive molecules. Researchers are investigating its incorporation into peptidomimetics and enzyme inhibitors, where the fluoro groups can serve as key recognition elements. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to inflammation and cancer. Such findings underscore its importance as a scaffold for drug discovery initiatives.
The pharmacokinetic advantages of fluorinated compounds are well-documented in clinical studies. The electron-withdrawing nature of fluorine atoms can enhance metabolic stability by resisting hydrolysis or oxidation. This property is particularly valuable in drugs that require prolonged half-lives to maintain efficacy. Additionally, fluorine atoms can improve oral bioavailability by reducing renal clearance rates. These attributes make 2-amino-4,4-difluoro-4-phenylbutanoic acid a promising candidate for further development.
In conclusion, 2-amino-4,4-difluoro-4-phenylbutanoic acid (CAS No: 1600980-33-3) represents a fascinating molecule with diverse applications in pharmaceutical research. Its unique structural features—combining an amino group with fluoro-substituents—offer opportunities for innovative drug design. As synthetic methodologies continue to evolve, access to this compound will likely expand, paving the way for new therapeutic strategies. Future studies should focus on elucidating its biological mechanisms and exploring its potential in preclinical models to validate its therapeutic promise.
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